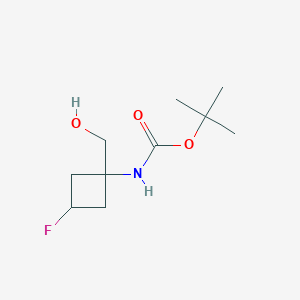

1-(Boc-amino)-3-fluorocyclobutane-1-methanol

Description

Properties

IUPAC Name |

tert-butyl N-[3-fluoro-1-(hydroxymethyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-9(2,3)15-8(14)12-10(6-13)4-7(11)5-10/h7,13H,4-6H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIXJRTXFCDVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-Protected Amino Cyclobutane Carboxylate

The initial step involves synthesizing ethyl 1-(tert-butoxycarbonylamino)-3-fluorocyclobutanecarboxylate. This compound is prepared by:

- Starting from syn-1-amino-3-benzyloxycyclobutane-1-carboxylic acid, which is esterified to the ethyl ester using ethanol and thionyl chloride under reflux conditions.

- The amino group is then protected by reaction with tert-butyl dicarbonate (Boc2O) in the presence of triethylamine in an ethanol/triethylamine mixture at low temperature, yielding the Boc-protected ethyl ester (syn-1-(N-(t-butoxycarbonyl)amino)-3-benzyloxycyclobutane-1-carboxylic acid ethyl ester).

| Step | Reaction Conditions | Key Reagents | Outcome |

|---|---|---|---|

| Esterification | Ethanol, thionyl chloride, reflux | syn-1-amino-3-benzyloxycyclobutane-1-carboxylic acid | Ethyl ester formation |

| Boc Protection | Boc2O, triethylamine, 0 °C to RT | Ethyl ester intermediate | Boc-protected amino ester |

Conversion of Benzyloxy to Hydroxy Group

The benzyloxy substituent at the 3-position is converted to a hydroxy group by catalytic hydrogenation:

- The Boc-protected ethyl ester is dissolved in ethanol or ethyl acetate.

- Palladium on activated carbon (Pd/C, ≥10% w/w relative to substrate) is added.

- The mixture is stirred under a hydrogen atmosphere at room temperature.

- After completion, the catalyst is removed by filtration, and the product syn-1-(N-(t-butoxycarbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid ethyl ester is isolated.

Reduction of Carboxylate to Hydroxymethyl

The ethyl ester group is reduced to the corresponding primary alcohol:

Purification

The final compound is purified by chromatographic techniques:

- Solid phase extraction (SPE) cartridges and reverse-phase columns are used to remove impurities.

- Ion retardation columns may be employed to eliminate residual salts and reagents, especially when preparing radiolabeled analogs.

Summary Table of Preparation Steps

| Step No. | Transformation | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of amino acid | Ethanol, thionyl chloride, reflux | Forms ethyl ester |

| 2 | Boc protection of amino group | Boc2O, triethylamine, 0 °C to RT | Protects amino functionality |

| 3 | Hydrogenolysis of benzyloxy group | Pd/C, H2, ethanol, RT | Converts benzyloxy to hydroxy |

| 4 | Formation of triflate intermediate | Trifluoromethanesulfonic anhydride, pyridine | Activates for fluorination |

| 5 | Nucleophilic fluorination | Fluoride ion source (e.g., KF) | Introduces fluorine atom |

| 6 | Reduction of ester to alcohol | NaBH4 or equivalent | Yields hydroxymethyl group |

| 7 | Purification | SPE, ion retardation, chromatography | Ensures compound purity |

Research Findings and Optimization Notes

- The Boc protection step is critical to prevent undesired side reactions during fluorination and reduction.

- Use of triflate as a leaving group is a well-established strategy to achieve selective fluorination on cyclobutane rings.

- Hydrogenolysis conditions must be carefully controlled to avoid over-reduction or cleavage of sensitive groups.

- Purification protocols reported in radiolabeled compound synthesis (e.g., [18F]-FACBC) provide a framework for obtaining high-purity this compound suitable for further chemical or biological applications.

- Solvent choice and temperature during fluorination influence the yield and selectivity, with pyridine often serving as both solvent and base.

Chemical Reactions Analysis

1-(Boc-amino)-3-fluorocyclobutane-1-methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(Boc-amino)-3-fluorocyclobutane-1-methanol has several notable applications in scientific research:

Pharmaceutical Development

- Building Block for Drug Synthesis : The compound serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological and metabolic disorders. Its ability to mimic natural substrates enhances its potential as a drug candidate.

- Enhanced Solubility and Bioavailability : The Boc protection improves the solubility of the compound in biological systems, which is critical for drug formulation.

Organic Synthesis

- Facilitated Reactions : The presence of the Boc group allows for more controlled reactions in organic synthesis, particularly in forming amides and other derivatives from N-Boc-protected amines.

- Microwave-Assisted Synthesis : Recent studies have explored using microwave irradiation to enhance the efficiency of solid-phase synthesis involving Boc-protected compounds, leading to higher yields and reduced reaction times.

Biological Interaction Studies

- Reactivity with Biological Targets : Research into the interaction of this compound with various nucleophiles and electrophiles can provide insights into its binding affinity for biological targets, aiding in drug design.

- Potential Pharmacological Properties : While specific biological activities are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties, indicating that this compound may also possess useful biological activity.

Mechanism of Action

The mechanism by which 1-(Boc-amino)-3-fluorocyclobutane-1-methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The fluorine atom can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structural and functional differences between the target compound and its analogues:

Functional Group Analysis

- Fluorination: Monofluorination (3-F) in the target compound balances electronic effects and steric hindrance, whereas 3,3-difluoro analogues (e.g., C₁₀H₁₇F₂NO₃) increase electronegativity and metabolic stability but may reduce solubility .

- Boc Protection : Present in all analogues except FACBC, the Boc group prevents unwanted side reactions during peptide coupling or ester hydrolysis .

- Ester vs. Hydroxymethyl: Ethyl/isopropyl esters (e.g., C₁₂H₂₀FNO₄) improve lipophilicity for membrane penetration, while the hydroxymethyl group (-CH₂OH) in the target compound enables further oxidation or conjugation .

Stability and Reactivity

- The Boc group in the target compound prevents premature deprotection, enabling multi-step syntheses. In contrast, FACBC’s unprotected amino group requires immediate use post-synthesis .

- Difluoro analogues exhibit higher thermal stability than monofluoro derivatives due to reduced ring strain in the cyclobutane moiety .

Biological Activity

1-(Boc-amino)-3-fluorocyclobutane-1-methanol is a compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on an amino group and a fluorine atom attached to a cyclobutane ring. Its molecular formula is CHFNO, with a molecular weight of approximately 187.21 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug design.

The unique structure of this compound contributes to its reactivity and biological properties. The Boc group serves to protect the amino functionality, enhancing the compound's stability and solubility in pharmaceutical formulations. The incorporation of fluorine, known for its ability to modulate biological activity, may also influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Preparation of the cyclobutane core : This can be achieved through various cyclization reactions.

- Introduction of the Boc group : This is usually done using Boc anhydride in the presence of a base.

- Fluorination : The introduction of fluorine can be accomplished through nucleophilic substitution methods or electrophilic fluorination.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties. The following points summarize its potential biological activities:

- Pharmacological Properties : Fluorinated cyclobutane derivatives may act as potential drug candidates due to their ability to mimic natural substrates or interact with biological targets effectively.

- Bioavailability : The Boc-protected amine may enhance solubility and bioavailability, which is crucial for drug formulation.

- Interaction Studies : Research into its reactivity with various nucleophiles and electrophiles could provide insights into its binding affinity for biological targets, which is essential for understanding its therapeutic potential.

Comparative Analysis

A comparison with structurally similar compounds can provide further insights into the unique aspects and potential applications of this compound.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-fluorocyclobutane | Lacks Boc protection; free amine | More reactive due to unprotected amine |

| 1-(Boc-amino)-cyclobutane | Contains only cyclobutane; no fluorine | Less polar than the fluorinated variant |

| 1-(Boc-amino)-3-chlorocyclobutane | Chlorine instead of fluorine | Different reactivity profile due to chlorine |

| 1-Amino-3-bromocyclobutane | Bromine instead of fluorine | May exhibit different biological activities |

Case Studies and Research Findings

Research focusing on fluorinated compounds has shown that they often possess enhanced metabolic stability and altered pharmacokinetic properties. For instance, studies on other fluorinated amino acids indicate that they can significantly affect uptake and retention in biological systems .

In a study examining the biodistribution of similar compounds, it was found that certain fluorinated derivatives demonstrated rapid retention in tumor models, indicating potential for targeted therapies in oncology .

Further exploration into the interactions between this compound and various biomolecules could elucidate its mechanism of action and therapeutic applications.

Q & A

Q. What are the optimal synthetic strategies for introducing the Boc-protected amino group in 1-(Boc-amino)-3-fluorocyclobutane-1-methanol?

Methodological Answer: The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine or DMAP). For cyclobutane derivatives, anhydrous conditions and controlled temperatures (0–6°C) are critical to avoid side reactions such as ring-opening or premature deprotection. Evidence from Boc-protected cyclopropane and cyclopentane analogs suggests that slow addition of Boc₂O to the amine precursor in dichloromethane or THF improves yield and purity . Post-reaction, purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the Boc-protected product.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the cyclobutane ring structure, Boc-group presence, and fluorine substitution.

- ¹⁹F NMR : Validates fluorination at the 3-position (δ ~ -180 to -200 ppm for C-F in cyclobutanes) .

- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- HPLC : Assess purity (>95% by area under the curve) using reverse-phase C18 columns and UV detection.

Data from fluorinated cyclobutane analogs in and support these methods .

Q. What are common impurities in the synthesis, and how are they mitigated?

Methodological Answer: Key impurities include:

- Deprotected amine : Caused by residual moisture; mitigated by rigorous drying of solvents and reagents.

- Fluorination by-products : Use of selective fluorinating agents (e.g., Selectfluor®) minimizes off-target halogenation.

- Ring-opening products : Controlled reaction temperatures (e.g., <0°C for fluorination steps) prevent cyclobutane destabilization.

Purification via column chromatography (hexane/ethyl acetate) or recrystallization (e.g., cold methanol) isolates the target compound, as demonstrated in for difluorocyclobutane derivatives .

Advanced Research Questions

Q. How does the 3-fluoro substituent influence the compound’s conformational stability and biological interactions?

Methodological Answer: The 3-fluoro group introduces steric and electronic effects:

- Steric effects : Fluorine’s small size minimizes ring strain but alters substituent spatial orientation, impacting binding to enzymatic pockets (e.g., amino acid transporters in tumor cells, as seen in ’s PET tracers) .

- Electronic effects : Fluorine’s electronegativity polarizes adjacent C-H bonds, enhancing metabolic stability by resisting oxidation. Computational modeling (DFT or molecular dynamics) can predict conformational preferences and guide analog design.

Q. What challenges arise in maintaining stereochemical integrity during synthesis, and how are they addressed?

Methodological Answer: Cyclobutane’s ring strain increases epimerization risk during Boc protection or fluorination. Strategies include:

- Low-temperature reactions : Fluorination at -20°C reduces thermal rearrangements.

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-configured precursors) ensures stereochemical fidelity, as shown in for cyclobutanol derivatives .

- Chiral HPLC : Post-synthesis analysis confirms enantiomeric excess (e.g., Chiralpak® columns).

Q. How can computational modeling predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Models interactions with targets like amino acid transporters (e.g., LAT1, studied in for fluorocyclobutane-based PET tracers) .

- MD simulations : Assess binding stability and residence time in solvated environments.

- QSAR : Correlates structural features (e.g., fluorine position, Boc group bulk) with bioactivity data from analogs.

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.